molecular formula C14H27N3O4S B4758547 1-(ethylsulfonyl)-N-[2-(4-morpholinyl)ethyl]-3-piperidinecarboxamide

1-(ethylsulfonyl)-N-[2-(4-morpholinyl)ethyl]-3-piperidinecarboxamide

Cat. No. B4758547
M. Wt: 333.45 g/mol
InChI Key: MVLLWQQNNANXPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related piperidine derivatives often involves multi-step reactions starting from basic piperidine or morpholine units. For instance, compounds like 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives have been synthesized and evaluated for their anti-AChE activity, indicating the importance of substitutions at the piperidine nitrogen and the introduction of sulfonyl groups in enhancing activity (Sugimoto et al., 1990).

Molecular Structure Analysis

The molecular structure of piperidine derivatives is critical for their biological activity. For example, derivatives with bulky moieties at the para position of the benzamide significantly increase their anti-AChE activity. The basic nature of the nitrogen atom in the piperidine ring and the introduction of sulfonyl groups play crucial roles in the activity of these compounds (Sugimoto et al., 1990).

Chemical Reactions and Properties

Piperidine derivatives undergo various chemical reactions, including substitutions and annulations, to generate diverse structures. The presence of sulfonyl groups and other substituents allows for reactions that lead to the synthesis of complex molecules with potential biological activities (Yar et al., 2009).

Physical Properties Analysis

The physical properties of piperidine and morpholine derivatives, such as solubility and melting points, are influenced by their molecular structure. The introduction of sulfonyl groups and other substituents can enhance the lipophilicity of these compounds, potentially improving their bioavailability and interaction with biological targets (Khalid et al., 2016).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of "1-(ethylsulfonyl)-N-[2-(4-morpholinyl)ethyl]-3-piperidinecarboxamide" and related compounds, are significantly influenced by their functional groups. The presence of the ethylsulfonyl group and carboxamide linkage contributes to their reactivity towards nucleophiles and electrophiles, respectively, enabling a wide range of chemical transformations (Fritz et al., 2011).

properties

IUPAC Name

1-ethylsulfonyl-N-(2-morpholin-4-ylethyl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O4S/c1-2-22(19,20)17-6-3-4-13(12-17)14(18)15-5-7-16-8-10-21-11-9-16/h13H,2-12H2,1H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVLLWQQNNANXPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC(C1)C(=O)NCCN2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(ethylsulfonyl)-N-[2-(morpholin-4-yl)ethyl]piperidine-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(ethylsulfonyl)-N-[2-(4-morpholinyl)ethyl]-3-piperidinecarboxamide
Reactant of Route 2
Reactant of Route 2
1-(ethylsulfonyl)-N-[2-(4-morpholinyl)ethyl]-3-piperidinecarboxamide
Reactant of Route 3
Reactant of Route 3
1-(ethylsulfonyl)-N-[2-(4-morpholinyl)ethyl]-3-piperidinecarboxamide
Reactant of Route 4
Reactant of Route 4
1-(ethylsulfonyl)-N-[2-(4-morpholinyl)ethyl]-3-piperidinecarboxamide
Reactant of Route 5
Reactant of Route 5
1-(ethylsulfonyl)-N-[2-(4-morpholinyl)ethyl]-3-piperidinecarboxamide
Reactant of Route 6
Reactant of Route 6
1-(ethylsulfonyl)-N-[2-(4-morpholinyl)ethyl]-3-piperidinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.